2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid
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Overview
Description
2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring, making it a halogenated benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid typically involves the introduction of chlorine and fluorine atoms onto the benzene ring through various halogenation reactions. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is treated with chlorine and fluorine sources under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or hydrocarbons.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its halogenated structure.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms (chlorine and fluorine) can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)benzoic acid: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
4-Fluorobenzoic acid: Lacks the chlorine atoms, resulting in different chemical and biological properties.
3,4-Dichlorobenzoic acid: Lacks the fluorine atom, leading to variations in its reactivity and applications.
Uniqueness
2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms on the benzene ring
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-11-4-1-7(5-12(11)15)10-6-8(16)2-3-9(10)13(17)18/h1-6H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRKWBJOCFPXBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588089 |
Source
|
Record name | 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926239-53-4 |
Source
|
Record name | 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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